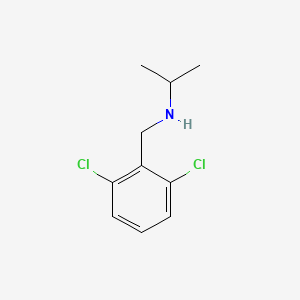

(2,6-Dichloro-benzyl)-isopropyl-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(2,6-dichlorophenyl)methyl]propan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl2N/c1-7(2)13-6-8-9(11)4-3-5-10(8)12/h3-5,7,13H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRJNKHAQOXASHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=C(C=CC=C1Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Halogen Bonding Mediated Responses:as Discussed Previously, the Dichlorophenyl Group Can Participate in Halogen Bonding.rsc.orgthis Interaction Can Be Influenced by External Stimuli Like Light or Temperature. for Instance, Incorporating the Scaffold into a Liquid Crystal Polymer Could Allow for the Phase Behavior to Be Tuned by Temperature, Exploiting the Thermal Sensitivity of the Halogen Bonds. Furthermore, if Paired with a Photo Switchable Halogen Bond Acceptor Like an Azobenzene , the Material S Assembly and Properties Could Be Controlled with Specific Wavelengths of Light.rsc.org

The combination of these two features in one monomer unit opens the door to creating dual-responsive materials. A hydrogel based on this scaffold could be designed to release a therapeutic agent in response to the acidic microenvironment of a tumor (a pH trigger) and then be further modulated by an external trigger that disrupts its halogen-bonded crosslinks.

| Stimulus | Responsive Moiety | Potential Material Response | Example Application |

| pH (Acidic) | Secondary Amine (Protonation) | Swelling, increased hydrophilicity, phase transition. mdpi.com | Controlled release of drugs in acidic environments (e.g., tumors, endosomes). |

| Temperature | Dichlorophenyl (Halogen Bond) | Disruption of ordered assemblies, change in solubility (LCST/UCST). | Thermo-responsive sensors or actuators. |

| Light | Dichlorophenyl (Halogen Bond with photo-acceptor) | Photo-induced assembly/disassembly, change in optical properties. rsc.org | Smart coatings, optical data storage. |

| Anions | Dichlorophenyl (Halogen Bond) / Amine (H-Bond) | Change in color or fluorescence upon binding. | Chemical sensors for environmental monitoring. |

Iii. Advanced Analytical and Spectroscopic Characterization of N 2,6 Dichlorobenzyl Propan 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. Through a combination of one-dimensional and two-dimensional experiments, a complete structural map of N-(2,6-Dichlorobenzyl)propan-2-amine can be constructed.

The ¹H NMR spectrum of N-(2,6-Dichlorobenzyl)propan-2-amine is expected to display distinct signals corresponding to the aromatic, benzylic, and isopropyl protons. The chemical shift (δ) of each signal is influenced by the electronic environment of the protons, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring, non-equivalent protons.

The three protons on the dichlorophenyl ring are chemically distinct. The proton at the C4 position is anticipated to appear as a triplet due to coupling with the two equivalent protons at C3 and C5. The protons at C3 and C5 are expected to appear as a doublet, coupling with the C4 proton. The benzylic protons (CH₂) adjacent to the nitrogen and the aromatic ring are expected to appear as a singlet, as they have no adjacent protons. The methine proton (CH) of the isopropyl group should appear as a septet, being coupled to the six equivalent methyl protons. Conversely, the six methyl protons (CH₃) of the isopropyl group are expected to appear as a doublet, coupled to the single methine proton. A broad singlet corresponding to the amine (NH) proton may also be observed.

Table 1: Predicted ¹H NMR Spectroscopic Data for N-(2,6-Dichlorobenzyl)propan-2-amine (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H (C4) | 7.15 - 7.25 | Triplet (t) | ~8.0 |

| Aromatic H (C3, C5) | 7.30 - 7.40 | Doublet (d) | ~8.0 |

| Benzylic CH₂ | 3.90 - 4.00 | Singlet (s) | - |

| Isopropyl CH | 2.80 - 2.95 | Septet (sept) | ~6.5 |

| Amine NH | 1.50 - 2.50 | Broad Singlet (br s) | - |

Note: Predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in N-(2,6-Dichlorobenzyl)propan-2-amine will produce a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. Based on data for related structures like 2,6-dichlorobenzyl chloride and propan-2-amine, the chemical shifts for the target compound can be predicted. docbrown.infochemicalbook.com

The spectrum is expected to show signals for the two equivalent methyl carbons of the isopropyl group, the isopropyl methine carbon, and the benzylic methylene (B1212753) carbon. In the aromatic region, four distinct signals are anticipated: one for the carbon bearing the benzyl (B1604629) group (C1), two for the chlorine-bearing carbons (C2, C6), one for the carbons adjacent to the chlorine atoms (C3, C5), and one for the para-carbon (C4).

Table 2: Predicted ¹³C NMR Chemical Shift Data for N-(2,6-Dichlorobenzyl)propan-2-amine (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Isopropyl CH₃ | 22.0 - 24.0 |

| Isopropyl CH | 48.0 - 50.0 |

| Benzylic CH₂ | 51.0 - 53.0 |

| Aromatic C4 | 128.0 - 129.0 |

| Aromatic C3, C5 | 130.0 - 131.0 |

| Aromatic C1 | 135.0 - 137.0 |

Note: Predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity. sdsu.eduwikipedia.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. wikipedia.org A key expected correlation would be a cross-peak between the isopropyl methine (CH) septet and the isopropyl methyl (CH₃) doublet, confirming their adjacency. Cross-peaks between the aromatic protons at C3/C5 and C4 would also be observed, confirming the substitution pattern of the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. wikipedia.orgyoutube.com This allows for the definitive assignment of carbon signals based on their known proton assignments. For example, the proton signal at δ ~1.15 ppm would show a correlation to the carbon signal at δ ~23 ppm, confirming the assignment of the isopropyl methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds. sdsu.eduyoutube.com This is invaluable for connecting different fragments of the molecule. Key expected correlations include:

A correlation from the benzylic CH₂ protons to the aromatic quaternary carbons (C1, C2, C6) and the isopropyl methine carbon (CH).

Correlations from the isopropyl CH proton to the benzylic CH₂ carbon and the isopropyl CH₃ carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net A NOESY spectrum would be expected to show a cross-peak between the benzylic CH₂ protons and the isopropyl CH proton, confirming their spatial proximity.

Table 3: Summary of Key Expected 2D NMR Correlations

| Experiment | Correlating Nuclei | Expected Key Cross-Peaks | Information Gained |

|---|---|---|---|

| COSY | ¹H ↔ ¹H | Isopropyl CH ↔ Isopropyl CH₃Aromatic H (C3/C5) ↔ Aromatic H (C4) | Confirms J-coupling between adjacent protons. |

| HSQC | ¹H ↔ ¹³C (1-bond) | Benzylic CH₂ ↔ Benzylic CIsopropyl CH ↔ Isopropyl CIsopropyl CH₃ ↔ Isopropyl C | Links protons to their directly attached carbons. |

| HMBC | ¹H ↔ ¹³C (2-3 bonds) | Benzylic CH₂ ↔ Aromatic C1, C2, C6Isopropyl CH ↔ Benzylic C | Establishes connectivity across quaternary carbons and heteroatoms. |

| NOESY | ¹H ↔ ¹H (through space) | Benzylic CH₂ ↔ Isopropyl CH | Confirms spatial arrangement and proximity of molecular fragments. |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Elemental Composition

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. This technique is also used to study fragmentation patterns, which serve as a molecular fingerprint.

The method of ionization significantly influences the resulting mass spectrum.

ESI-MS: As a soft ionization technique, ESI-MS typically results in minimal fragmentation. The primary ion observed for N-(2,6-Dichlorobenzyl)propan-2-amine would be the protonated molecular ion, [M+H]⁺. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) allows for the confirmation of the elemental formula (C₁₀H₁₄Cl₂N).

EI-MS: This higher-energy technique causes extensive fragmentation of the molecule. The fragmentation pattern is highly reproducible and characteristic of the molecular structure. For secondary amines, a common and dominant fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org

Key expected fragmentation pathways include:

Alpha-cleavage: Loss of a methyl radical (•CH₃) from the isopropyl group to form a stable iminium ion.

Alpha-cleavage: Loss of the 2,6-dichlorophenyl radical to form an isopropyl-containing fragment.

Benzylic cleavage: Cleavage of the C-N bond to form the highly stable 2,6-dichlorobenzyl cation.

Table 4: Predicted Key Ions in the Mass Spectrum of N-(2,6-Dichlorobenzyl)propan-2-amine

| m/z (Predicted) | Proposed Fragment Ion | Formula | Fragmentation Pathway |

|---|---|---|---|

| 218.0503 | [M+H]⁺ | [C₁₀H₁₄³⁵Cl₂N]⁺ | Protonated Molecular Ion (ESI) |

| 217.0425 | [M]⁺• | [C₁₀H₁₃³⁵Cl₂N]⁺• | Molecular Ion (EI) |

| 202.0188 | [M - CH₃]⁺ | [C₉H₁₁³⁵Cl₂N]⁺ | Alpha-cleavage |

| 159.0025 | [C₇H₅³⁵Cl₂]⁺ | [C₇H₅³⁵Cl₂]⁺ | Benzylic Cleavage |

Note: m/z values are calculated for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N).

Tandem mass spectrometry (MS/MS) is a powerful technique that involves multiple stages of mass analysis. nih.gov In a typical experiment, the protonated molecular ion ([M+H]⁺) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) to induce fragmentation, and the resulting product ions are analyzed in a second mass analyzer. researchgate.net The resulting MS/MS spectrum provides definitive structural confirmation by matching the observed product ions to the fragments predicted from the known structure.

Furthermore, LC-MS/MS is an essential tool for impurity profiling. nih.govthermofisher.com This method allows for the separation of the main compound from any potential impurities via liquid chromatography, followed by mass spectrometric analysis. By monitoring for other low-level ions, impurities can be detected and subsequently identified by analyzing their unique fragmentation patterns generated through MS/MS experiments. This ensures the high purity of the compound and allows for the structural elucidation of any process-related impurities or degradation products. researchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Vibrations

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of N-(2,6-Dichlorobenzyl)propan-2-amine is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its distinct structural components: the secondary amine, the isopropyl group, and the 2,6-disubstituted benzene (B151609) ring.

Key Vibrational Modes:

N-H Vibrations: As a secondary amine, the compound will show a single, typically weak to medium intensity N-H stretching (ν) band in the region of 3350-3310 cm⁻¹ orgchemboulder.com. The presence of only one band in this region is a clear indicator of a secondary amine (R₂NH) as opposed to a primary amine (RNH₂), which would show two bands orgchemboulder.comlibretexts.org. Additionally, a broad N-H wagging (ω) vibration is expected in the 910-665 cm⁻¹ range orgchemboulder.com.

C-H Vibrations: The spectrum will contain multiple C-H stretching vibrations. Aromatic C-H stretches from the benzene ring are anticipated as weak bands above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region theaic.org. Aliphatic C-H stretches from the isopropyl and methylene (-CH₂-) groups will appear as stronger bands in the 3000-2850 cm⁻¹ range libretexts.org.

Aromatic Ring Vibrations: The 2,6-dichlorophenyl group gives rise to several characteristic absorptions. Carbon-carbon stretching (ν C=C) vibrations within the benzene ring are expected in the 1600-1450 cm⁻¹ region theaic.org. The substitution pattern on the benzene ring also influences out-of-plane C-H bending vibrations, which can provide structural information.

C-N and C-Cl Vibrations: The C-N stretching (ν C-N) vibration for an aliphatic amine is typically found in the 1250-1020 cm⁻¹ range orgchemboulder.com. The C-Cl stretching vibrations associated with the dichlorinated ring are expected to appear in the fingerprint region, generally below 800 cm⁻¹.

The table below summarizes the anticipated characteristic FT-IR absorption bands for N-(2,6-Dichlorobenzyl)propan-2-amine based on data from analogous structures and established group frequencies.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 3350 - 3310 | Weak - Medium | N-H Stretch | Secondary Amine |

| 3100 - 3000 | Weak | C-H Stretch | Aromatic (Phenyl Ring) |

| 3000 - 2850 | Strong | C-H Stretch | Aliphatic (Isopropyl, Methylene) |

| 1600 - 1450 | Medium - Weak | C=C Stretch | Aromatic (Phenyl Ring) |

| 1470 - 1440 | Medium | C-H Bend (Scissoring) | Methylene (-CH₂-) |

| 1385 - 1365 | Medium | C-H Bend (Umbrella) | Isopropyl |

| 1250 - 1020 | Medium - Weak | C-N Stretch | Aliphatic Amine |

| 910 - 665 | Strong, Broad | N-H Wag | Secondary Amine |

| < 800 | Medium - Strong | C-Cl Stretch | Aryl Chloride |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis (if single crystals are available)

While a specific crystal structure for N-(2,6-Dichlorobenzyl)propan-2-amine is not publicly available, analysis of closely related structures containing the N-(2,6-dichlorobenzyl)amino moiety can offer valuable insights. For instance, the crystal structure of 2-[(2,6-Dichlorobenzyl)amino]-N-(4-methylthiazol-2-yl)acetamide reveals key structural parameters for this fragment nih.gov. In this related molecule, the benzene ring and the adjacent atoms are essentially planar, and the geometry around the nitrogen atom is consistent with sp³ hybridization.

Key structural features that would be determined include:

Bond Lengths and Angles: Precise measurements of C-C, C-N, C-H, and C-Cl bond lengths, as well as the angles between them.

Torsional Angles: The dihedral or torsional angles would define the molecule's conformation, particularly the orientation of the isopropyl group relative to the dichlorobenzyl group.

Intermolecular Interactions: The analysis would reveal how individual molecules pack in the crystal lattice, identifying any significant intermolecular forces such as hydrogen bonding (from the N-H group) or π-π stacking interactions between the aromatic rings. The N-H group can act as a hydrogen bond donor, potentially interacting with electronegative atoms on adjacent molecules.

The following table presents representative bond lengths from a related structure, which are expected to be similar in N-(2,6-Dichlorobenzyl)propan-2-amine nih.gov.

| Bond | Expected Length (Å) |

| C-Cl (Aromatic) | ~1.74 |

| C-C (Aromatic) | ~1.39 |

| C-N | ~1.46 |

| N-C (benzyl) | ~1.47 |

Advanced Spectrophotometric Methods for Quantitative Purity and Reaction Monitoring

Advanced spectrophotometric methods, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, serve as indispensable tools for the quantitative analysis and reaction monitoring of aromatic compounds like N-(2,6-Dichlorobenzyl)propan-2-amine.

The utility of UV-Vis spectroscopy for this molecule stems from the presence of the 2,6-dichlorophenyl group, which acts as a chromophore. This aromatic ring absorbs UV radiation in the 230–300 nm range due to π → π* electronic transitions nih.gov.

Quantitative Purity Analysis: The concentration of a pure sample of N-(2,6-Dichlorobenzyl)propan-2-amine in a non-absorbing solvent can be accurately determined using the Beer-Lambert Law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration. A standard procedure would involve:

Determining λmax: Measuring the UV spectrum to find the wavelength of maximum absorbance (λmax), which ensures the highest sensitivity and accuracy.

Creating a Calibration Curve: Preparing a series of solutions with known concentrations and measuring their absorbance at λmax. A plot of absorbance versus concentration should yield a linear relationship, the slope of which is proportional to the molar absorptivity.

Sample Analysis: Measuring the absorbance of an unknown sample and using the calibration curve to determine its concentration, and thereby its purity.

Reaction Monitoring: UV-Vis spectroscopy can be effectively used to monitor the progress of chemical reactions involving the synthesis or modification of N-(2,6-Dichlorobenzyl)propan-2-amine. For example, in a reaction where the 2,6-dichlorobenzyl group is introduced, the appearance and increase of the characteristic aromatic absorbance over time would indicate the formation of the product. Conversely, in a reaction where the aromatic ring is altered, the disappearance of its specific absorbance signature would signal the consumption of the starting material.

Advanced techniques like second-derivative UV spectroscopy can also be employed. This method can enhance the resolution of complex spectra, helping to distinguish the analyte's absorbance from that of interfering substances or slight changes in the molecular environment nih.gov.

| Spectrophotometric Method | Application | Principle |

| UV-Vis Absorption Spectroscopy | Quantitative Purity Analysis | Measurement of absorbance at λmax and application of the Beer-Lambert Law. |

| UV-Vis Absorption Spectroscopy | Reaction Monitoring | Tracking the change in absorbance of the chromophore (2,6-dichlorophenyl ring) over time. |

| Second-Derivative UV Spectroscopy | Enhanced Resolution Analysis | Mathematical treatment of the absorbance spectrum to resolve overlapping peaks and detect subtle spectral shifts. |

Iv. Computational and Theoretical Chemistry of N 2,6 Dichlorobenzyl Propan 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the electronic characteristics and chemical reactivity of a molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. aps.org It is based on the principle that the energy of a molecule can be determined from its electron density. nih.gov A key application of DFT is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the molecule's most stable three-dimensional structure. nih.govresearchgate.net This process involves calculating forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

For N-(2,6-Dichlorobenzyl)propan-2-amine, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311G(d,p), would be employed to determine its optimized geometry. nih.gov The resulting structure would provide precise data on bond lengths, bond angles, and dihedral angles. For instance, analysis of related dichlorobenzyl structures suggests specific bond lengths and angles that define the molecular architecture. researchgate.netresearchgate.net

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-Cl | ~1.75 Å |

| Bond Length | C-N (amine) | ~1.47 Å |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| Bond Angle | Cl-C-C (aromatic) | ~120° |

| Bond Angle | C-N-C | ~112° |

| Dihedral Angle | Cl-C-C-Cl | ~0° |

Note: The values in this table are illustrative and based on typical parameters from DFT calculations on similar substituted benzylamine (B48309) structures.

Frontier Molecular Orbital (FMO) theory is a central concept in explaining chemical reactivity. pearson.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgresearchgate.net The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor (nucleophile), while the LUMO is the lowest energy orbital without electrons and can act as an electron acceptor (electrophile). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.

For N-(2,6-Dichlorobenzyl)propan-2-amine, the HOMO is expected to be localized primarily on the nitrogen atom of the isopropylamine (B41738) group and the dichlorophenyl ring, reflecting the regions of highest electron density. The LUMO is likely distributed over the aromatic ring, particularly the anti-bonding π* orbitals. Computational studies on analogous dichlorobenzyl derivatives have shown that the HOMO-LUMO energy gap is a consistent predictor of stability. asianresassoc.org

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.52 |

| LUMO Energy | -1.54 |

| HOMO-LUMO Gap (ΔE) | 4.98 |

Data adapted from computational studies on 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol to illustrate typical values. asianresassoc.org

Conceptual DFT provides a framework for quantifying chemical reactivity through various indices. nih.gov These descriptors help predict the most likely sites for electrophilic, nucleophilic, or radical attack. The Fukui function, f(r), is a key local reactivity descriptor that indicates the change in electron density at a specific point when the total number of electrons in the system changes. nih.govnih.gov

f+(r) measures reactivity towards a nucleophilic attack (propensity to accept an electron).

f-(r) measures reactivity towards an electrophilic attack (propensity to donate an electron).

f0(r) measures reactivity towards a radical attack.

| Atom | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) |

|---|---|---|

| N (amine) | 0.025 | 0.150 |

| C (aromatic, bonded to Cl) | 0.110 | 0.040 |

| C (aromatic, bonded to CH₂) | 0.095 | 0.035 |

| C (benzylic CH₂) | 0.050 | 0.065 |

Note: These values are hypothetical, presented to illustrate how Fukui functions identify reactive sites based on principles from conceptual DFT. nih.govbeilstein-archives.org

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure verification and analysis. bhu.ac.in

NMR Spectroscopy: 1H and 13C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.gov These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), typically show excellent correlation with experimental data. researchgate.net

IR Spectroscopy: The vibrational frequencies of a molecule can be computed by calculating the second derivatives of the energy with respect to atomic positions. The resulting theoretical infrared (IR) spectrum shows the frequencies and intensities of vibrational modes (stretching, bending), which can be compared with experimental FT-IR spectra. researchgate.net

UV-Vis Spectroscopy: Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). nih.govresearchgate.net This method calculates the excitation energies and oscillator strengths, corresponding to the λmax values and intensities of absorption bands.

For N-(2,6-Dichlorobenzyl)propan-2-amine, these predictive calculations would help assign peaks in experimental spectra and confirm its structural features. uni-trier.de

| Spectroscopic Data | Calculated Value | Experimental Value |

|---|---|---|

| 13C NMR Shift (Aromatic C-Cl) | 132.5 ppm | 131.8 ppm |

| 1H NMR Shift (Benzylic CH₂) | 4.15 ppm | 4.20 ppm |

| IR Frequency (C-N Stretch) | 1150 cm-1 | 1145 cm-1 |

| UV-Vis λmax | 275 nm | 278 nm |

Note: Data are illustrative, based on the high correlation typically observed between DFT-calculated and experimental spectra for similar organic molecules. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum mechanics provides a static picture of a molecule's lowest-energy state, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time.

Molecular dynamics (MD) simulations model the movement of atoms and molecules over a period of time by solving Newton's equations of motion. researchgate.net This technique allows for the exploration of a molecule's conformational landscape, flexibility, and interactions with its environment, such as a solvent. nih.govmdpi.com

For N-(2,6-Dichlorobenzyl)propan-2-amine, an MD simulation would involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water, ethanol, or a non-polar solvent) and simulating its behavior for nanoseconds or longer. Key properties analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's backbone atoms from a reference structure, indicating conformational stability.

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule.

Radius of Gyration (Rg): Indicates the compactness of the molecule's structure over time.

Solvent Accessible Surface Area (SASA): Measures the area of the molecule exposed to the solvent, providing information on solvation effects. mdpi.com

These simulations would reveal how the molecule's conformation changes in different chemical environments, how it interacts with solvent molecules through hydrogen bonds or van der Waals forces, and which conformations are most prevalent. nih.gov

| Simulation Objective | Parameters to Analyze | Expected Outcome/Insight |

|---|---|---|

| Assess conformational stability | RMSD, Radius of Gyration (Rg) | Determination of whether the molecule maintains a stable conformation or explores multiple shapes. |

| Identify flexible regions | RMSF | Identification of which parts (e.g., isopropyl group, benzyl (B1604629) bond) exhibit the most movement. |

| Analyze solvation effects | SASA, Radial Distribution Functions (RDFs) | Understanding how solvent molecules arrange around the solute and which atoms are most exposed. |

| Characterize intramolecular interactions | Hydrogen bond analysis | Quantification of transient intramolecular hydrogen bonds that may stabilize certain conformations. |

Analysis of Intramolecular Interactions and Conformational Preferences

The three-dimensional structure and conformational flexibility of N-(2,6-Dichlorobenzyl)propan-2-amine are dictated by a complex interplay of intramolecular interactions. These include steric hindrance, torsional strain, and non-covalent interactions such as hydrogen bonding and van der Waals forces. nih.govmhmedical.comlibretexts.org

The most significant structural feature is the 2,6-dichloro-substituted benzene (B151609) ring attached to a secondary amine. The two bulky chlorine atoms flanking the benzyl group create substantial steric hindrance. This steric crowding heavily influences the rotational freedom around the Cipso-Cα bond (the bond connecting the benzene ring to the methylene (B1212753) bridge). Computational studies on analogous benzylamines suggest that the equilibrium conformation involves a torsion angle (Cortho-Cipso-Cα-N) of approximately 90 degrees. colostate.edu This perpendicular arrangement minimizes the steric repulsion between the ortho-substituents (chlorine atoms) and the isopropyl-amine group. For N-(2,6-Dichlorobenzyl)propan-2-amine, this preference is expected to be even more pronounced, effectively locking the benzyl and isopropyl-amine moieties into a relatively rigid orientation.

Further conformational variability arises from rotation around the Cα-N and N-Cisopropyl bonds. The orientation of the isopropyl group relative to the benzyl group can lead to different conformers. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to map the potential energy surface (PES) by systematically rotating these bonds. nih.gov This analysis reveals the global minimum energy conformation and the energy barriers between different local minima.

Intramolecular hydrogen bonding, though likely weak, could occur between the amine proton (N-H) and one of the ortho-chlorine atoms. The geometry required for such an interaction (forming a five-membered ring) might be sterically unfavorable, but its potential contribution to conformational stability would be evaluated in computational models. The table below summarizes the key torsion angles that define the molecule's conformation.

| Torsion Angle | Description | Predicted Preference | Primary Influencing Factor |

|---|---|---|---|

| τ1 (Cortho-Cipso-Cα-N) | Rotation of the benzyl group relative to the amine | ~90° (perpendicular) | Steric hindrance from 2,6-dichloro substituents |

| τ2 (Cipso-Cα-N-Cisopropyl) | Orientation of the isopropyl group | Gauche or anti conformers | Minimization of steric clash between isopropyl and benzyl groups |

| τ3 (Cα-N-Cisopropyl-Cmethyl) | Rotation of the isopropyl methyl groups | Staggered conformations | Torsional strain |

Molecular Docking and Binding Site Analysis (focused on non-biological chemical interactions)

While molecular docking is predominantly used in drug discovery to predict the binding of a ligand to a biological target, the methodology is also applicable to understanding non-biological chemical interactions. nih.govresearchgate.net For N-(2,6-Dichlorobenzyl)propan-2-amine, docking simulations can predict its binding affinity and orientation with various chemical entities, such as surfaces, catalysts, or synthetic polymers. mdpi.com

This analysis involves defining a "receptor," which in a non-biological context could be a crystal surface, a nanoparticle, or the stationary phase of a chromatographic column. A three-dimensional model of this receptor is generated, and its potential binding sites are identified. frontiersin.org The N-(2,6-Dichlorobenzyl)propan-2-amine molecule (the "ligand") is then computationally placed into these sites in numerous possible conformations and orientations.

A scoring function is used to estimate the binding energy for each pose, which is a sum of enthalpic and entropic terms, including van der Waals forces, electrostatic interactions, and desolvation penalties. researchgate.net The results can predict the most stable binding mode and the strength of the interaction.

For instance, molecular docking could be used to study:

Adsorption on Surfaces: Simulating the interaction with a metal oxide or graphitic surface to understand adsorption phenomena, which is relevant in catalysis or environmental fate studies.

Chromatographic Separation: Modeling the interaction with a simulated stationary phase (e.g., silica (B1680970) gel or a C18-functionalized surface) to predict retention behavior in liquid chromatography. The binding energy calculated by the scoring function could correlate with the experimentally observed retention time.

Polymer Interactions: Predicting the miscibility or binding of the amine with different polymers by docking it onto a model polymer chain. mdpi.com

The binding site analysis would reveal the specific atoms or functional groups responsible for the interaction. For N-(2,6-Dichlorobenzyl)propan-2-amine, interactions could be driven by the aromatic ring (π-π stacking), the chlorine atoms (halogen bonding), or the amine group (hydrogen bonding or acid-base interactions). researchgate.net

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Modeling

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) models are statistical tools that correlate the chemical structure of a compound with its reactivity or physical properties. nih.gov These models are built by calculating a set of numerical values, known as molecular descriptors, that encode structural, electronic, and physicochemical features of the molecule.

For N-(2,6-Dichlorobenzyl)propan-2-amine, a QSPR model could be developed to predict properties like boiling point, solubility, or chromatographic retention factor. A QSRR model could predict its reactivity in a specific class of chemical reactions. The general workflow involves:

Generating a 3D structure of the molecule and optimizing its geometry using quantum chemical methods.

Calculating a wide range of molecular descriptors (e.g., topological, geometrical, electronic).

Developing a mathematical equation that links a subset of these descriptors to the property or reactivity of interest, often using multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN). nih.govsymbiosisonlinepublishing.com

Computational methods can be used to predict the likely chemical transformations N-(2,6-Dichlorobenzyl)propan-2-amine might undergo under specific conditions. This involves identifying the most reactive sites in the molecule and estimating the activation energies for potential reaction pathways. nih.gov

Studies on simpler benzylamines have shown that they can undergo degradation through pathways like oxidation or reaction with disinfectants such as chlorine. rsc.orgresearchgate.net The dominant reactions often involve the benzylamine nitrogen, leading to the formation of imines, which can then hydrolyze to form an aldehyde (e.g., 2,6-dichlorobenzaldehyde) and a smaller amine (isopropylamine). researchgate.net Another potential pathway is N-dealkylation.

In silico prediction tools can systematically explore these possibilities:

Reactivity Site Mapping: Calculation of local reactivity descriptors, such as Fukui functions or atomic charges, can identify the atoms most susceptible to nucleophilic or electrophilic attack. mdpi.com For N-(2,6-Dichlorobenzyl)propan-2-amine, the nitrogen atom is a likely site for oxidation or electrophilic attack, while the α-carbon could be susceptible to radical abstraction.

Thermodynamic and Kinetic Analysis: DFT calculations can be used to compute the reaction energies and activation barriers for proposed transformation steps. Pathways with lower activation barriers are considered more favorable.

Automated Pathway Prediction: Sophisticated software can apply a set of generalized reaction rules to a starting molecule to generate a network of potential products and intermediates. nih.gov Machine learning models trained on large reaction databases can also predict the outcome of reactions involving the functional groups present in the molecule. chemrxiv.org

A hypothetical degradation pathway starting with oxidation at the nitrogen atom is outlined below.

| Step | Transformation | Predicted Intermediate/Product | Computational Method for Validation |

|---|---|---|---|

| 1 | Oxidation of the amine | N-(2,6-dichlorobenzyl)propan-2-imine | Calculation of activation energy for hydrogen abstraction or electron transfer |

| 2 | Hydrolysis of the imine | 2,6-Dichlorobenzaldehyde (B137635) and Propan-2-amine | Modeling of water-catalyzed hydrolysis reaction barrier |

| 3 | Aromatic Ring Oxidation | Hydroxylated or further chlorinated derivatives | Calculation of electrophilic substitution reaction energies |

The reactivity of N-(2,6-Dichlorobenzyl)propan-2-amine can be quantified through various computed parameters derived from quantum mechanics. These parameters can then be correlated with structural descriptors to understand how modifications to the molecule would affect its chemical behavior. mdpi.com

Computed Reactivity Parameters:

Frontier Molecular Orbitals (HOMO/LUMO): The energy of the Highest Occupied Molecular Orbital (EHOMO) relates to the ability to donate electrons (nucleophilicity), while the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical stability.

Global Reactivity Descriptors: Parameters like electronegativity (χ), chemical hardness (η), and softness (S) can be calculated from HOMO and LUMO energies. Hardness, for example, is a measure of resistance to change in electron distribution. mdpi.com

Local Reactivity Descriptors (Fukui Functions): These functions indicate which atoms within the molecule are most likely to participate in a reaction. They help distinguish the reactivity of, for example, the nitrogen atom versus an atom on the aromatic ring.

Calculated Activation Energies (ΔE‡): For a specific model reaction (e.g., nucleophilic substitution or oxidation), the activation energy can be calculated. This provides a direct, quantitative measure of reactivity. europa.eu

Structural Descriptors: These are quantifiable features of the molecule's structure.

Steric Descriptors: (e.g., molecular volume, surface area, specific steric parameters like Sterimol values for substituents).

Electronic Descriptors: (e.g., Hammett constants for the chloro-substituents, calculated dipole moment, atomic charges).

Topological Descriptors: Numerical indices derived from the graph representation of the molecule, describing its size, shape, and branching.

A QSRR study would aim to build a model of the form:

Computed Reactivity = f(Descriptor 1, Descriptor 2, ...)

For example, one could investigate how changing the substituents on the benzene ring (from dichloro to difluoro or dimethyl) would alter the calculated EHOMO or the activation energy for a model reaction. Such a correlation provides predictive power, allowing chemists to computationally screen derivatives for desired reactivity profiles without synthesizing each one. nih.gov

V. Molecular Interactions and Mechanistic Insights of N 2,6 Dichlorobenzyl Propan 2 Amine

Elucidation of Intermolecular Forces in Solution

The behavior of N-(2,6-Dichlorobenzyl)propan-2-amine in solution is governed by a combination of hydrogen bonding, electrostatic forces, and hydrophobic interactions.

As a secondary amine, N-(2,6-Dichlorobenzyl)propan-2-amine can participate in hydrogen bonding. The nitrogen atom possesses a lone pair of electrons, allowing it to act as a hydrogen bond acceptor. Furthermore, the hydrogen atom attached to the nitrogen enables the molecule to function as a hydrogen bond donor. chemguide.co.uk

In protic solvents or in concentrated solutions, these molecules can form intermolecular hydrogen bonds with each other or with solvent molecules. chemguide.co.uk However, the steric hindrance imposed by the bulky isopropyl group and the 2,6-dichlorobenzyl moiety can significantly influence the geometry and strength of these bonds, potentially leading to less ordered or weaker hydrogen bonding networks compared to less sterically congested secondary amines.

Table 1: Hydrogen Bonding Capabilities of N-(2,6-Dichlorobenzyl)propan-2-amine

| Molecular Feature | Hydrogen Bonding Role | Influencing Factors |

|---|---|---|

| Amine Nitrogen (N) | Acceptor (via lone pair) | Steric hindrance from adjacent groups may limit accessibility. |

The N-(2,6-Dichlorobenzyl)propan-2-amine molecule exhibits distinct regions of charge that facilitate electrostatic interactions. The electronegative chlorine and nitrogen atoms create partial negative charges, while the associated carbon and hydrogen atoms bear partial positive charges, leading to dipole-dipole interactions.

Cation-π interactions are noncovalent forces between a cation and the face of an electron-rich π system. nih.gov In the case of N-(2,6-Dichlorobenzyl)propan-2-amine, the aromatic ring's π-electron density is significantly reduced by the strong inductive electron-withdrawing effect of the two chlorine atoms. This electron-poor nature makes the dichlorobenzyl ring a poor candidate for engaging in favorable cation-π interactions with cations. Instead, it is more likely to interact with electron-rich partners. nih.govnih.gov Under acidic conditions, the amine group would be protonated, forming a cation. This cationic center could then interact with other electron-rich aromatic systems.

The molecule possesses significant non-polar character attributed to the dichlorobenzyl ring and the isopropyl group. In non-polar solvents, the primary intermolecular forces would be van der Waals dispersion forces. In aqueous environments, these hydrophobic regions would tend to self-associate to minimize contact with water molecules, a phenomenon known as the hydrophobic effect. This interaction is crucial in biological systems and for the solubility profile of the compound. nih.gov

Detailed Mechanistic Investigation of Chemical Transformations

The reactivity of N-(2,6-Dichlorobenzyl)propan-2-amine is centered on the nucleophilic character of the amine nitrogen and the electrophilic substitution potential of the aromatic ring.

The lone pair of electrons on the nitrogen atom makes it a nucleophile, capable of reacting with electrophiles. Secondary amines are typically more nucleophilic than primary amines due to the electron-donating inductive effect of the two attached alkyl/benzyl (B1604629) groups. masterorganicchemistry.com However, the rate of nucleophilic attack is also highly sensitive to steric hindrance.

The significant steric bulk of the isopropyl group combined with the 2,6-dichlorobenzyl group creates a congested environment around the nitrogen atom. This steric hindrance can impede the approach of an electrophile, thereby reducing the amine's nucleophilic reactivity compared to less hindered secondary amines like diethylamine. masterorganicchemistry.com The reaction outcome is a balance between the electronic enhancement of nucleophilicity and its steric inhibition.

Table 2: Factors Influencing Nucleophilicity of the Amine Nitrogen

| Factor | Effect on Nucleophilicity | Rationale |

|---|---|---|

| Electronic Effect | Increase | The isopropyl and benzyl groups are electron-donating, increasing electron density on the nitrogen. |

| Steric Effect | Decrease | The bulky isopropyl and 2,6-dichlorobenzyl groups physically block the approach of electrophiles to the nitrogen lone pair. masterorganicchemistry.com |

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. minia.edu.egmasterorganicchemistry.com The rate and position of this substitution are dictated by the substituents already present on the ring.

The 2,6-dichlorobenzyl moiety has three substituents to consider: two chlorine atoms and the isopropyl-aminomethyl group (-CH₂NH(iPr)).

Chlorine Atoms : Halogens are deactivating groups due to their strong electron-withdrawing inductive effect, which makes the ring less nucleophilic and slows the rate of EAS. However, they are ortho-, para-directors because they can donate a lone pair of electrons via resonance, which stabilizes the carbocation intermediate when attack occurs at these positions. vanderbilt.edu

Isopropyl-aminomethyl Group : Under the strongly acidic conditions typical for many EAS reactions (e.g., nitration with HNO₃/H₂SO₄), the amine group will be protonated to form a cationic -CH₂N⁺H₂(iPr) group. This ammonium (B1175870) group is a very strong deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect. vanderbilt.edu

The combined influence of two deactivating chlorine atoms and a strongly deactivating protonated side-chain makes the aromatic ring extremely unreactive towards electrophilic attack. Any substitution would require harsh reaction conditions.

For regioselectivity, the directing effects of the substituents must be considered.

The -CH₂N⁺H₂(iPr) group at C1 directs incoming electrophiles to the meta positions (C3 and C5).

The chlorine at C2 directs to its ortho (C3) and para (C5) positions.

The chlorine at C6 directs to its ortho (C5) and para (C3) positions.

All substituents strongly direct incoming electrophiles to the C3 and C5 positions. Due to symmetry, these positions are equivalent. Therefore, if a substitution reaction could be forced to occur, it would be expected to happen at either the C3 or C5 position.

Table 3: Analysis of Directing Effects for Electrophilic Aromatic Substitution

| Substituent (Position) | Electronic Effect | Directing Influence | Target Positions |

|---|---|---|---|

| -CH₂N⁺H₂(iPr) (C1) | Strongly Deactivating | meta | C3, C5 |

| -Cl (C2) | Deactivating | ortho, para | C3, C5 |

| -Cl (C6) | Deactivating | ortho, para | C3, C5 |

| Consensus | Strongly Deactivated Ring | | C3 and C5 |

Reaction Kinetics and Thermodynamics of Degradation Pathways

The stability of N-(2,6-Dichlorobenzyl)propan-2-amine is a critical factor in its potential applications, and understanding its degradation is essential for predicting its environmental fate and persistence. Degradation can occur through various pathways, primarily categorized as thermal and oxidative degradation. researchgate.net The study of reaction kinetics and thermodynamics provides quantitative insights into the rates and energy profiles of these degradation processes.

Reaction Kinetics: Kinetic studies focus on the rate at which the parent compound degrades and the formation of its byproducts. These experiments are typically conducted under controlled conditions to determine the reaction order, rate constants, and the influence of variables such as temperature, pressure, and the presence of catalysts or other reactive species like oxygen and carbon dioxide. researchgate.net For amines, degradation rates are often found to increase with higher temperatures and concentrations of reactants. researchgate.netnih.gov

The degradation rate can often be modeled using a power-law expression, such as: Rate = k[Amine]^m where k is the rate constant and m is the reaction order with respect to the amine. The temperature dependence of the rate constant is typically described by the Arrhenius equation, which allows for the calculation of the activation energy (Ea), a key parameter indicating the energy barrier for the reaction.

Thermodynamics: Thermodynamic analysis of degradation pathways involves the determination of changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). These parameters indicate whether a degradation reaction is energetically favorable (exergonic, ΔG < 0) or unfavorable (endergonic, ΔG > 0) and whether it is enthalpy-driven or entropy-driven. This information is crucial for understanding the spontaneity and equilibrium position of the degradation reactions.

A comprehensive thermodynamic study for N-(2,6-Dichlorobenzyl)propan-2-amine would involve computational chemistry or advanced experimental techniques to elucidate the energy profiles of its potential degradation pathways. However, specific thermodynamic data for the degradation of this compound have not been reported in the available literature.

To illustrate the type of data generated in such a study, the following table presents a hypothetical summary of kinetic and thermodynamic parameters for a degradation pathway.

| Parameter | Value | Conditions |

|---|---|---|

| Rate Constant (k) | Data not available | Specify Temperature, Solvent |

| Reaction Order | Data not available | - |

| Activation Energy (Ea) | Data not available | - |

| ΔH° (Enthalpy Change) | Data not available | Standard conditions |

| ΔS° (Entropy Change) | Data not available | Standard conditions |

| ΔG° (Gibbs Free Energy Change) | Data not available | Standard conditions |

Comprehensive Acid-Base Chemistry and Protonation State Studies

The acid-base properties of N-(2,6-Dichlorobenzyl)propan-2-amine are governed by the lone pair of electrons on its secondary amine nitrogen atom. This lone pair allows the molecule to act as a Brønsted-Lowry base, accepting a proton (H+) to form its conjugate acid, the N-(2,6-Dichlorobenzyl)propan-2-ammonium ion. mnstate.edu The extent of this protonation is quantified by the pKa value.

The pKa value is the negative logarithm of the acid dissociation constant (Ka) of the conjugate acid. It is a critical parameter that dictates the protonation state of the amine at a given pH. The solvent environment can significantly influence pKa values due to differences in polarity, dielectric constant, and solvation capabilities, which can stabilize or destabilize the charged (protonated) and neutral (unprotonated) forms of the amine.

Experimental determination of pKa is commonly performed using potentiometric titration, spectrophotometry, or nuclear magnetic resonance (NMR) spectroscopy. Computational methods, such as those based on density functional theory (DFT), can also be employed to predict pKa values.

A thorough search of scientific databases and literature reveals no experimentally determined or computationally predicted pKa values for N-(2,6-Dichlorobenzyl)propan-2-amine in aqueous or non-aqueous solvents. To characterize its acid-base chemistry fully, such studies would need to be conducted. The resulting data would be presented as shown in the illustrative table below.

| Solvent System | Temperature (°C) | pKa Value | Method |

|---|---|---|---|

| Water | 25 | Data not available | Potentiometric Titration |

| Methanol | 25 | Data not available | Spectrophotometry |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Computational (DFT) |

| Ethanol/Water (50:50) | 25 | Data not available | Potentiometric Titration |

Molecular Conformation: The introduction of a proton to the nitrogen atom changes its hybridization and the bond angles around it, leading to a tetrahedral geometry in the ammonium group. This can alter the steric environment and the preferred spatial arrangement (conformation) of the bulky 2,6-dichlorobenzyl and isopropyl groups. These conformational changes can be investigated using techniques like NMR spectroscopy and X-ray crystallography, as well as through computational molecular modeling. Specific studies detailing the conformational shifts upon protonation for this particular compound are not present in the current body of scientific literature.

Reactivity: Protonation fundamentally alters the chemical reactivity of the amine. The lone pair on the nitrogen is no longer available to act as a nucleophile. mnstate.edu This effectively "protects" the amine from reacting with electrophiles at the nitrogen center. Conversely, the presence of the N-H bond in the protonated form allows the ammonium ion to act as a Brønsted-Lowry acid, capable of donating a proton. The positive charge also influences the electron density across the molecule, which can affect the reactivity of the aromatic ring and adjacent atoms. While these are established principles of amine chemistry, specific research quantifying the impact of protonation on the reactivity of N-(2,6-Dichlorobenzyl)propan-2-amine has not been published.

Vi. Environmental Chemistry and Transformation of N 2,6 Dichlorobenzyl Propan 2 Amine

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation involves non-biological processes that lead to the transformation of chemical compounds in the environment. For N-(2,6-Dichlorobenzyl)propan-2-amine, the primary abiotic degradation pathways of interest are photolysis and hydrolysis.

The photolysis of aromatic amines can proceed through various mechanisms, including the cleavage of carbon-nitrogen bonds. The energy from sunlight could potentially lead to the homolytic or heterolytic cleavage of the bond between the benzyl (B1604629) group and the isopropylamine (B41738) moiety. This could result in the formation of a 2,6-dichlorobenzyl radical and an isopropylamine radical. These highly reactive species would then undergo further reactions with other molecules in the environment, such as oxygen, to form a variety of transformation products.

Furthermore, the photolysis of chlorinated aromatic compounds can involve the cleavage of the carbon-chlorine bond, leading to dechlorination. This process can be influenced by the presence of photosensitizers in the environment, such as humic substances in natural waters. The stepwise removal of chlorine atoms from the benzene (B151609) ring would lead to less chlorinated and potentially more biodegradable intermediates. The degradation of chlorinated benzaldehydes under UV irradiation has been shown to proceed via first-order reaction kinetics, with the formation of chloride ions as a key indicator of dechlorination.

Table 1: Potential Photolytic Degradation Reactions of N-(2,6-Dichlorobenzyl)propan-2-amine

| Proposed Reaction | Potential Products | Influencing Factors |

| C-N Bond Cleavage | 2,6-Dichlorobenzyl radical, Isopropylamine radical | UV Wavelength, Light Intensity |

| C-Cl Bond Cleavage | Monochlorinated and non-chlorinated benzylamine (B48309) derivatives | Photosensitizers (e.g., humic acids) |

| Photooxidation | 2,6-Dichlorobenzaldehyde (B137635), Isopropylamine | Dissolved Oxygen, Reactive Oxygen Species |

Note: The information in this table is based on general principles of photochemistry for related compounds and requires experimental verification for N-(2,6-Dichlorobenzyl)propan-2-amine.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For N-(2,6-Dichlorobenzyl)propan-2-amine, the C-N bond of the amine could be susceptible to hydrolysis, although this is generally a slow process for secondary amines under typical environmental pH conditions (pH 5-9). The rate of hydrolysis can be influenced by temperature and the presence of acidic or basic conditions.

Studies on the degradation of benzylamines during chlorination processes have shown that the formation of an imine intermediate is followed by hydrolysis to yield an aldehyde and a lower-order amine. While not a direct environmental hydrolysis pathway, this indicates the susceptibility of the benzylamine structure to hydrolytic cleavage under certain conditions. In the case of N-(2,6-Dichlorobenzyl)propan-2-amine, hydrolysis, if it occurs, would likely lead to the formation of 2,6-dichlorobenzaldehyde and isopropylamine.

The rate of hydrolysis is dependent on the specific chemical structure. For instance, the hydrolysis rates of N-benzylidene derivatives have been shown to be influenced by substituents on the benzene ring. The presence of two chlorine atoms on the benzyl group of N-(2,6-Dichlorobenzyl)propan-2-amine would likely influence the electronic properties of the benzylic carbon and thus affect the rate of hydrolysis. However, without experimental data, the significance of hydrolysis as a transformation pathway for this specific compound in aqueous environments remains speculative.

Biotic Transformation and Bioremediation Potential

Biotic transformation, or biodegradation, involves the breakdown of organic compounds by microorganisms and is a key process in the removal of contaminants from the environment. The potential for bioremediation of N-(2,6-Dichlorobenzyl)propan-2-amine depends on the ability of microbial communities in soil and aquatic ecosystems to metabolize this compound.

Direct studies on the microbial degradation of N-(2,6-Dichlorobenzyl)propan-2-amine are scarce. However, research on related chlorinated aromatic compounds and aromatic amines provides a basis for predicting potential biodegradation pathways. Microorganisms have demonstrated the ability to degrade a wide range of chlorinated compounds. researchgate.net The degradation process often involves the initial removal of chlorine atoms (dehalogenation) or the modification of other functional groups.

In soil and aquatic environments, a diverse community of bacteria and fungi could potentially utilize N-(2,6-Dichlorobenzyl)propan-2-amine as a source of carbon and nitrogen. The degradation could proceed aerobically or anaerobically. Aerobic degradation pathways often involve oxygenases that incorporate oxygen into the aromatic ring, leading to ring cleavage. Anaerobic degradation, on the other hand, often involves reductive dechlorination, where chlorine atoms are replaced by hydrogen.

The rate and extent of microbial degradation will depend on various environmental factors, including temperature, pH, nutrient availability, and the presence of a microbial community adapted to degrading such compounds.

Without specific experimental data for N-(2,6-Dichlorobenzyl)propan-2-amine, the identification of its environmental metabolites relies on predicting the likely transformation products based on known microbial metabolic pathways for similar compounds.

Potential initial biotic transformation steps could include:

N-dealkylation: The removal of the isopropyl group to form 2,6-dichlorobenzylamine.

Deamination: The removal of the amine group, potentially leading to the formation of 2,6-dichlorobenzyl alcohol, which could be further oxidized to 2,6-dichlorobenzaldehyde and then to 2,6-dichlorobenzoic acid.

Dehalogenation: The removal of one or both chlorine atoms from the benzene ring, leading to monochlorinated or non-chlorinated benzylamine derivatives.

Hydroxylation: The addition of a hydroxyl group to the aromatic ring, a common initial step in the aerobic degradation of aromatic compounds.

Table 2: Predicted Environmental Metabolites of N-(2,6-Dichlorobenzyl)propan-2-amine

| Predicted Metabolite | Potential Formation Pathway |

| 2,6-Dichlorobenzylamine | N-deisopropylation |

| 2,6-Dichlorobenzyl alcohol | Deamination and subsequent reduction |

| 2,6-Dichlorobenzaldehyde | Deamination and subsequent oxidation |

| 2,6-Dichlorobenzoic acid | Oxidation of 2,6-dichlorobenzaldehyde |

| Monochlorinated benzylamine derivatives | Reductive or oxidative dehalogenation |

| Hydroxylated derivatives | Monooxygenase or dioxygenase activity |

Note: This table presents hypothetical metabolites based on known microbial degradation pathways for related compounds. Further research is needed to confirm their formation from N-(2,6-Dichlorobenzyl)propan-2-amine.

The biodegradation of N-(2,6-Dichlorobenzyl)propan-2-amine would be mediated by a variety of microbial enzymes. Key enzyme families that are likely to be involved include:

Dehalogenases: These enzymes catalyze the removal of halogen atoms from organic compounds. Both hydrolytic and reductive dehalogenases have been identified in bacteria and are crucial for the detoxification of chlorinated pollutants. researchgate.net

Monooxygenases and Dioxygenases: These enzymes are central to the aerobic degradation of aromatic compounds. They incorporate one or two atoms of oxygen into the aromatic ring, respectively, leading to the formation of hydroxylated intermediates that are more susceptible to ring cleavage. nih.gov Cytochrome P450 monooxygenases, found in a wide range of organisms, are known to be involved in the metabolism of xenobiotics, including aromatic amines. nih.govijpras.comnih.govwordpress.comresearchgate.net

N-dealkylating enzymes: The cleavage of the N-isopropyl group is a likely initial step in the metabolism of N-(2,6-Dichlorobenzyl)propan-2-amine. This N-dealkylation can be catalyzed by various enzymes, including cytochrome P450s and other oxidoreductases. dntb.gov.uanih.govresearchgate.netrug.nlnih.gov

Aminotransferases and Deaminases: These enzymes are involved in the removal of the amino group, a critical step in the mineralization of the compound.

The complete mineralization of N-(2,6-Dichlorobenzyl)propan-2-amine would require a consortium of microorganisms possessing a suite of these enzymes to act sequentially on the parent compound and its various transformation products. The potential for bioremediation of sites contaminated with this compound would depend on the presence and activity of such microbial consortia. nih.govresearchgate.netnih.gov

Environmental Mobility and Distribution Studies

Sorption to Soil and Sediment Components

No data was found regarding the sorption coefficients (K_d_ or K_oc_) of (2,6-Dichloro-benzyl)-isopropyl-amine to soil or sediment. This information is crucial for predicting the compound's tendency to adhere to particulate matter versus remaining in the aqueous phase.

Leaching Potential to Groundwater Systems

Without sorption data, the leaching potential of this compound into groundwater systems cannot be accurately assessed. Models that predict leaching, such as the Groundwater Ubiquity Score (GUS), rely on sorption and degradation data, which are unavailable for this compound.

Volatilization Rates and Air-Surface Exchange

Information on the vapor pressure and Henry's Law constant for this compound, which are essential for determining its volatilization potential from soil and water surfaces, could not be located.

Bioaccumulation Potential in Model Organisms (focused on chemical process, not toxicological effect)

There were no studies found that investigated the bioaccumulation of this compound in any model organisms. Therefore, key metrics such as the bioconcentration factor (BCF), which indicates the potential for a chemical to accumulate in living tissues, are unknown.

Due to the absence of empirical data for this compound in the scientific literature, a detailed and scientifically accurate article focusing solely on its environmental chemistry and transformation, as per the user's instructions, cannot be generated at this time.

Vii. Synthesis and Exploration of N 2,6 Dichlorobenzyl Propan 2 Amine Derivatives and Analogues

Systematic Modification of the Isopropylamine (B41738) Substituent

The isopropyl group attached to the nitrogen atom offers a key site for modification. Changes to its size, branching, and stereochemistry can profoundly impact the steric environment around the nitrogen atom, thereby influencing its nucleophilicity, basicity, and ability to form intermolecular interactions.

Varied Alkyl Chain Lengths and Branching

The substitution of the isopropyl group with other alkyl chains of varying lengths and branching patterns is a fundamental strategy to modulate steric hindrance. For instance, replacing the isopropyl group with a less bulky n-propyl or ethyl group is expected to reduce steric shielding of the nitrogen lone pair, potentially increasing its availability for chemical reactions. Conversely, introducing a more sterically demanding group, such as a tert-butyl or a neopentyl group, would significantly encumber the nitrogen, hindering its approach to electrophiles and reducing its basicity due to steric strain in the corresponding protonated amine.

Table 1: Influence of N-Alkyl Substituent Modification on Steric Properties

| Substituent (R) in N-(2,6-Dichlorobenzyl)-R-amine | Relative Steric Hindrance | Expected Impact on Nucleophilicity |

|---|---|---|

| Ethyl | Low | Increased |

| n-Propyl | Low-Moderate | Slightly Decreased vs. Ethyl |

| Isopropyl (Parent) | Moderate | Baseline |

| sec-Butyl | Moderate-High | Decreased |

| tert-Butyl | High | Significantly Decreased |

Stereochemical Influences on Molecular Behavior and Interactions

The introduction of a chiral center in the alkylamine substituent allows for the study of stereochemical effects. By replacing the isopropyl group with a chiral moiety, such as a (R)- or (S)-sec-butyl group, diastereomeric or enantiomeric pairs of derivatives can be synthesized. These stereoisomers, while having identical chemical formulas, can exhibit different behaviors in chiral environments.

The spatial arrangement of atoms in these chiral analogues can lead to differential interactions with other chiral molecules, a principle of significant importance in asymmetric synthesis and molecular recognition. The distinct three-dimensional structures of enantiomers can result in varied reactivity rates with chiral reagents and different binding affinities to chiral surfaces or catalysts. This exploration is crucial for understanding how subtle changes in molecular geometry can dictate chemical outcomes.

Structural Diversification of the 2,6-Dichlorobenzyl Moiety

Alterations in Halogen Substitution Pattern and Type

The identity and position of the halogen atoms on the phenyl ring significantly influence the ring's electronic character through inductive and resonance effects. The two chlorine atoms in the ortho positions exert a strong electron-withdrawing inductive effect. Studies on analogous structures have demonstrated that altering this pattern leads to predictable changes in reactivity. mdpi.comresearchgate.net

Positional Isomers: Moving the chlorine atoms to the meta (3,5-dichloro) or para (2,4-dichloro or 2,5-dichloro) positions alters the electronic distribution and steric profile of the ring. For example, a para-chloro substituent can exert a modest electron-donating resonance effect, which is absent in the meta position.

Halogen Type: Replacing chlorine with other halogens, such as fluorine or bromine, also modifies the electronic properties. Fluorine is more electronegative but a weaker resonance donor than chlorine, leading to a strongly deactivated ring. Bromine is less electronegative but larger, introducing different steric and electronic effects. The synthesis of analogues such as 2,4,6-trifluorobenzylamine has been explored in related patent literature. google.com

These modifications impact the reactivity of the aromatic ring itself (e.g., in electrophilic aromatic substitution) and modulate the acidity of the benzylic protons.

Table 2: Examples of Aromatic Ring Halogen Modifications

| Analogue Moiety | Key Structural Change | Primary Electronic Effect |

|---|---|---|

| 2,6-Difluorobenzyl | Cl → F | Increased inductive withdrawal |

| 2,6-Dibromobenzyl | Cl → Br | Decreased inductive withdrawal, increased size |

| 2,4-Dichlorobenzyl | Positional Isomerism | Altered inductive/resonance balance |

| 3,5-Dichlorobenzyl | Positional Isomerism | Purely inductive withdrawal from meta positions |

Incorporation of Additional Aromatic or Heterocyclic Rings

Replacing or augmenting the 2,6-dichlorophenyl ring with other aromatic or heterocyclic systems creates analogues with fundamentally different properties. This strategy can introduce new reactive sites, alter the molecule's geometry, and introduce properties like hydrogen bonding capabilities.

For example, the 2,6-dichlorophenyl group is a known component in more complex heterocyclic structures like pyrido[2,3-d]pyrimidin-7-ones. researchgate.net In these cases, the dichlorophenyl group is attached to a larger, fused ring system, and the amine component is part of a more elaborate structure. The synthesis of such complex molecules demonstrates the utility of the dichlorobenzyl moiety as a building block. Furthermore, primary amines can be used as nucleophiles in cascade reactions to construct novel N-heterocyclic cations, indicating a potential reactive pathway for analogues of the title compound. gla.ac.uk

Structure-Reactivity Relationship (SRR) Studies for Analogues

Structure-Reactivity Relationship (SRR) studies aim to create a cohesive understanding of how the specific molecular modifications detailed above translate into observable chemical reactivity. For the analogues of N-(2,6-Dichlorobenzyl)propan-2-amine, two primary factors govern their reactivity: steric effects around the nitrogen atom and the electronic nature of the aromatic ring.

The steric environment, dictated by the N-alkyl substituent (Section 7.1.1), directly impacts the accessibility of the nitrogen's lone pair of electrons. Increased bulk diminishes nucleophilicity and basicity. This is a classic steric hindrance effect that can be quantified and predicted.

The electronic properties are largely controlled by the substitution on the benzyl (B1604629) ring (Section 7.2.1). The strong electron-withdrawing nature of the two ortho-chlorine atoms decreases the electron density of the entire benzyl group. This inductive effect can influence the pKa of the amine by stabilizing its conjugate acid. Quantitative structure-activity relationship (QSAR) studies on related compounds containing a 2,6-dichlorobenzoyl moiety confirm that 2,6-disubstitution with halogens has a profound and distinct effect compared to other substitution patterns. nih.gov

A crucial aspect of the 2,6-disubstitution pattern is the steric strain it imposes. The two ortho-substituents force the aromatic ring to adopt a conformation that is nearly perpendicular to the plane of the benzylic C-N bond. This fixed geometry can be a determining factor in how the molecule interacts with other reactants or surfaces, as it restricts conformational freedom. The interplay between these steric and electronic effects allows for the fine-tuning of the molecule's chemical properties, providing a clear rationale for the synthesis and exploration of its diverse analogues.

Development of Hybrid Chemical Entities Incorporating the N-(2,6-Dichlorobenzyl)propan-2-amine Scaffold

A comprehensive search of scientific literature and patent databases did not yield any specific research on the development of hybrid chemical entities that explicitly incorporate the N-(2,6-Dichlorobenzyl)propan-2-amine scaffold. While the synthesis of various derivatives of 2,6-disubstituted benzylamines has been explored for different applications, the specific linkage of the N-(2,6-Dichlorobenzyl)propan-2-amine moiety to other pharmacophores to create hybrid molecules is not documented in the available literature.

The creation of hybrid molecules is a common strategy in medicinal chemistry to combine the therapeutic advantages of two or more different pharmacophores into a single molecule. This approach can lead to compounds with improved efficacy, better selectivity, or a modified pharmacokinetic profile. The secondary amine in N-(2,6-Dichlorobenzyl)propan-2-amine could theoretically serve as a point of attachment for another molecular entity, for instance, through the formation of an amide bond with a carboxylic acid-containing drug or linker. However, no studies describing such conjugations or the biological evaluation of the resulting hybrid compounds have been identified.

Therefore, this section cannot be populated with detailed research findings or data tables as no relevant information is publicly available. Further research would be necessary to explore the potential of the N-(2,6-Dichlorobenzyl)propan-2-amine scaffold in the design and synthesis of novel hybrid chemical entities.

Viii. Future Directions and Emerging Research Avenues for N 2,6 Dichlorobenzyl Propan 2 Amine

Integration with Advanced Material Science and Polymer Chemistry

The N-(2,6-Dichlorobenzyl)propan-2-amine scaffold is a promising candidate for integration into advanced polymers and materials. The secondary amine provides a reactive site for incorporation into polymer backbones, either as a monomer in step-growth polymerization (e.g., forming polyamides or polyureas) or as a pendant group grafted onto existing polymer chains.

A particularly compelling research avenue lies in leveraging the two chlorine atoms on the phenyl ring. These substituents can act as potent halogen bond (XB) donors. Halogen bonding is a highly directional, non-covalent interaction that is gaining significant traction in material design for its ability to template self-assembly and create ordered structures. rsc.orgrsc.org The strength and directionality of the C-Cl···Y interaction (where Y is a halogen bond acceptor like an oxygen, nitrogen, or π-system) could be used to control polymer chain packing, induce specific crystallographic orientations, and engineer materials with tailored mechanical and optical properties. nih.gov Unlike hydrogen bonds, halogen bonds are more hydrophobic, offering a complementary tool for designing materials for non-aqueous environments. acs.orgnih.gov

Future research could focus on synthesizing polymers or co-polymers where the N-(2,6-Dichlorobenzyl)propan-2-amine unit is systematically incorporated. The resulting materials could exhibit properties such as:

Self-Healing: Halogen bonds can be reversible, allowing materials to mend after damage.

Photo-responsiveness: The interaction with chromophores could be modulated by light, leading to photo-switchable materials. rsc.org

Enhanced Thermal Stability: The rigid dichlorophenyl group and strong intermolecular halogen bonds could increase the glass transition temperature and thermal stability of polymers.

| Feature | Hydrogen Bond (HB) | Halogen Bond (XB) | Potential Implication for Materials |

| Directionality | Less directional | Highly directional (~180°) | Precise control over crystal packing and supramolecular architecture. nih.gov |

| Tunability | Less tunable | Strength scales with halogen polarizability (I > Br > Cl). acs.org | Ability to fine-tune material properties by selecting the halogen. |

| Hydrophobicity | Hydrophilic | Hydrophobic | Useful for designing materials for non-aqueous or low-moisture applications. nih.gov |

| Donor Atom Size | Small (H) | Large (Cl, Br, I) | Can be exploited to create specific steric environments and porous structures. nih.gov |

Application in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions. wikipedia.org N-(2,6-Dichlorobenzyl)propan-2-amine is an excellent candidate for use as a building block (or "tecton") in constructing such assemblies due to its capacity for multiple, distinct non-covalent interactions. nih.govrsc.org

The key interaction modalities include:

Hydrogen Bonding: The secondary amine (N-H) is a classic hydrogen bond donor, capable of interacting with acceptors like carbonyls or ethers.

Electrostatic Interactions: Upon protonation, the amine becomes a cation (R₂NH₂⁺), enabling strong charge-assisted hydrogen bonds and interactions with anionic guests or host structures.

Halogen Bonding: As mentioned, the two chlorine atoms can serve as directional halogen bond donors, interacting with Lewis basic sites on other molecules. nih.gov

Hydrophobic and π-Interactions: The dichlorophenyl ring provides a surface for hydrophobic interactions and can engage in π-π stacking with other aromatic systems.

These features could be exploited to design sophisticated host-guest systems. diva-portal.org For instance, the molecule could be incorporated into larger macrocyclic hosts, where the dichlorophenyl moiety lines a cavity, creating a specific recognition site for electron-rich guest molecules through halogen bonding. Conversely, it could act as a guest, binding within the hydrophobic cavity of hosts like cyclodextrins or calixarenes, with the amine group providing a secondary interaction point. wikipedia.org The development of molecular tweezers or clips based on this scaffold could lead to selective sensors for anions or small neutral molecules. acs.org

| Interaction Type | Molecular Moiety | Potential Role in Host-Guest Systems |